Bufogenin

Enzymology Cancer Biology Comparative Pharmacology

Sourcing multifunctional bufadienolides like bufalin often introduces confounding off-target activities that obscure mechanistic interpretation. Bufogenin resolves this by offering a uniquely selective pharmacological profile. It combines the highest reported affinity for aminopeptidase N (APN) with weak anesthetic and antiproliferative potency, enabling its use as a cleaner probe for pathway dissection. Additionally, its 14β,15β-epoxy ring serves as a critical feedstock for microbial biotransformation into cytotoxic derivatives. Supplied with rigorous analytical characterization, this compound ensures batch-to-batch consistency for reproducible target validation and drug discovery workflows.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 24183-15-1
Cat. No. B7979643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufogenin
CAS24183-15-1
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O
InChIInChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3
InChIKeyATLJNLYIJOCWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bufogenin (CAS 24183-15-1) Procurement Guide: Sourcing a Bufadienolide with Defined Comparative Selectivity Profiles


Bufogenin (CAS 24183-15-1), also designated resibufogenin, is a naturally occurring bufadienolide steroid toxin and cardiotonic agent [1]. It is primarily isolated from the dried dermal secretions (venom) of Asiatic toads, known in traditional Chinese medicine as Ch'an Su or Senso, derived from Bufo gargarizans Cantor or Bufo melanostictus Schneider [2]. As a member of the bufadienolide class, it is characterized by a steroidal nucleus with a six-membered, doubly unsaturated α-pyrone (δ-lactone) ring at the C-17β position, which distinguishes it structurally and mechanistically from the cardenolide class of cardiac glycosides (e.g., digoxin, ouabain) which possess a five-membered lactone [3]. Bufogenin functions as a specific inhibitor of the Na+/K+-ATPase enzyme and exhibits a range of pharmacological effects, including cardiotonic, anesthetic, and cytotoxic activities [4].

Beyond the Bufadienolide Class: Why Bufogenin's Specific Activity Profile Precludes Simple Interchangeability


The bufadienolide class is chemically diverse, and subtle variations in the hydroxylation pattern, epoxidation, and esterification of the steroidal core translate into substantial, quantifiable differences in their selectivity for biological targets, as well as their resulting pharmacological and toxicological profiles [1]. Consequently, the interchange of Bufogenin with another bufadienolide, such as bufalin or cinobufagin, based solely on shared Na+/K+-ATPase inhibition is scientifically unsound and can lead to significant, unpredictable variations in experimental outcomes, particularly regarding off-target activities like aminopeptidase N (APN) inhibition and differential cytotoxicity [2]. The following quantitative evidence demonstrates that Bufogenin occupies a distinct position in the activity landscape, characterized by a unique combination of a superior affinity for aminopeptidase N and a comparatively weak anesthetic and antiproliferative potency relative to its closest structural analogs [3].

Bufogenin Differentiation Guide: Quantifiable Evidence for Scientific Selection vs. In-Class Analogs


Superior Aminopeptidase N (APN) Inhibition: Bufogenin Exhibits the Lowest Ki Among Bufadienolides

Bufogenin demonstrates a superior binding affinity for porcine aminopeptidase N (pAPN) compared to other major bufadienolides, exhibiting the lowest inhibition constant (Ki) in a direct comparative study. This high selectivity for APN is a defining feature that differentiates it from analogs like bufalin and cinobufagin [1].

Enzymology Cancer Biology Comparative Pharmacology

Weak Surface Anesthetic Activity: A Distinguishing Feature for Bufogenin in Analgesia Studies

Unlike its potent analog bufalin, Bufogenin and marinobufagin are distinguished by their lack of appreciable surface anesthetic activity in the guinea pig cornea model. This positions Bufogenin as a key comparator for defining structural requirements for anesthetic versus cytotoxic effects within the class [1].

Neuropharmacology Anesthesia Structure-Activity Relationship (SAR)

Differential Na+/K+-ATPase Inhibition Potency: Context for Selecting Bufogenin as a Less Potent Control

While Bufogenin is a known inhibitor of Na+/K+-ATPase, direct comparative studies on human kidney preparations demonstrate that structurally related compounds like arenobufagin and bufalin are approximately 100 times more potent inhibitors than ψ-bufarenogin. This suggests that the activity of Bufogenin may also be significantly less than these highly potent analogs, a critical consideration for designing dose-response experiments [1].

Cardiac Physiology Ion Transport Toxicology

Weak Antiproliferative Activity in Cancer Cell Models Contrasts with More Potent Analogs

Direct comparative studies on human hepatoma cell lines demonstrate a clear potency difference, with Bufogenin (resibufogenin) exhibiting significantly weaker antiproliferative effects compared to bufalin and cinobufagin. This positions Bufogenin as a less cytotoxic alternative for studies where cell viability must be preserved [1].

Oncology Cytotoxicity Assays Drug Discovery

Unique Biotransformation Pathway: 14β,15β-Epoxy Ring Cleavage Offers Access to Novel Cytotoxic Derivatives

Biotransformation of Bufogenin by Nocardia sp. yields 3-acetyl 15β-hydroxy bufotalin through an unprecedented 14β,15β-epoxy ring cleavage and regioselective acetoxylation. This distinct metabolic route, which does not occur with bufalin or cinobufagin, provides a unique semi-synthetic avenue to generate novel bufadienolides with enhanced cytotoxic activity [1].

Medicinal Chemistry Biotransformation Structure-Activity Relationship (SAR)

Optimized Applications for Bufogenin: Translating Quantified Differentiation into Research Scenarios


Investigating the Role of Aminopeptidase N in Cancer Pathophysiology

Given Bufogenin's superior affinity for APN (lowest Ki value) among tested bufadienolides [1], it is the optimal choice for studies aiming to dissect the specific contribution of APN inhibition to cellular processes. Its use can help clarify whether the anticancer effects of other, less selective bufadienolides are primarily mediated by APN or other pathways.

Mechanistic Dissection of Na+/K+-ATPase-Dependent vs. -Independent Pathways

The combination of Bufogenin's weak anesthetic [2] and weak antiproliferative activities [3] with its known Na+/K+-ATPase inhibitory function makes it a valuable 'cleaner' probe. By comparing its effects with those of multifunctional analogs like bufalin, researchers can more confidently attribute observed outcomes to specific pathways.

Semi-Synthetic Production of Novel Cytotoxic Bufadienolide Analogs

Bufogenin's unique ability to undergo 14β,15β-epoxy ring cleavage via microbial biotransformation to yield 3-acetyl 15β-hydroxy bufotalin—a compound with significantly enhanced cytotoxicity—establishes it as a critical feedstock for medicinal chemistry and drug discovery programs focused on generating novel bufadienolide derivatives [4].

Positive Control in Functional Assays Requiring Selective APN Inhibition

In high-throughput screening or target validation studies for new APN inhibitors, Bufogenin serves as an ideal, well-characterized positive control. Its defined selectivity profile (non-competitive inhibition with low Ki) [1] provides a robust benchmark for evaluating the potency and mechanism of new chemical entities.

Technical Documentation Hub

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